(R)-(+)-Timolol Maleate

Description

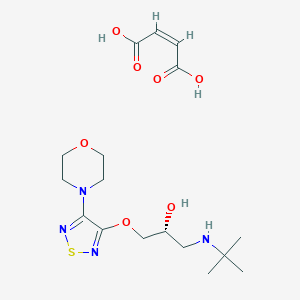

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-DKMXUPDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26839-77-0 | |

| Record name | (+)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Characterization and Enantiomeric Analysis Methodologies

Advanced Spectroscopic and Electrochemical Approaches in Enantiomeric Purity and Impurity Analysis

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative for the quantitative determination of Timolol (B1209231) Maleate (B1232345) in bulk and pharmaceutical formulations. scispace.comresearchgate.net These methods are based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration.

The maximum absorbance (λmax) for Timolol Maleate in various solvents like distilled water or methanol (B129727) is consistently observed at approximately 294-295 nm. scispace.comresearchgate.net Linearity for the spectrophotometric estimation of Timolol Maleate has been demonstrated over various concentration ranges, such as 2.00 to 10.00 µg/mL and 2 to 50 µg/mL, with high correlation coefficients (r² > 0.999). scispace.comresearchgate.net

When Timolol Maleate is present in a formulation with other active ingredients that have overlapping absorption spectra, simple UV spectrophotometry is not sufficient. In such cases, more advanced techniques are employed, including:

Simultaneous Equation Method (Vierordt's Method): This method involves measuring the absorbance of the sample at the λmax of each component and solving a set of simultaneous equations. scispace.com

First Derivative Spectrophotometry: This technique measures the first derivative of the absorbance spectrum. The concentration of one component can be determined at the zero-crossing point (ZCP) of the other component, thus eliminating interference. scispace.comekb.eg For Timolol Maleate, a ZCP might be selected at 302.3 nm for its estimation in the presence of Brimonidine Tartrate. scispace.com

Ratio First Derivative Spectrophotometry: This method involves dividing the absorption spectrum of the mixture by that of one of the components and then calculating the first derivative of the resulting ratio spectrum. scispace.com

These spectrophotometric methods are validated according to ICH guidelines for accuracy, precision, and sensitivity, proving them to be reliable for routine quality control analysis. scispace.com

Table 3: Comparison of UV Spectrophotometric Methods for Timolol Maleate (TM) Determination

| Method | Principle | Wavelength(s) for TM | Linearity Range for TM (µg/mL) |

|---|---|---|---|

| Direct UV Spectrophotometry | Measurement at λmax of the drug. researchgate.net | 295 nm researchgate.net | 2.00 - 10.00 researchgate.net |

| Simultaneous Equation | Absorbance measurement at λmax of TM and interfering drug. scispace.com | 294 nm scispace.com | 2 - 50 scispace.com |

| First Derivative | Measurement at the zero-crossing point of the interfering drug. scispace.com | 302.3 nm scispace.com | 2 - 50 scispace.com |

| Ratio First Derivative | Measurement on the first derivative of the ratio spectrum. scispace.com | 290 nm scispace.com | 2 - 50 scispace.com |

Differential Pulse-Adsorptive Anodic Stripping Voltammetry (DPASV) for Trace Determination

Differential Pulse-Adsorptive Anodic Stripping Voltammetry (DPASV) has emerged as a highly sensitive and cost-effective electroanalytical technique for the trace determination of timolol maleate. researchgate.netazolifesciences.com This method combines a preconcentration step, where the analyte is adsorbed onto the working electrode surface, with a subsequent stripping step where the accumulated analyte is electrochemically oxidized, generating a measurable current peak. semanticscholar.orglibretexts.org The peak current is directly proportional to the concentration of the analyte in the sample. researchgate.net

Research demonstrates the successful application of DPASV for quantifying timolol maleate in various matrices, including environmental water samples, biological fluids, and pharmaceutical formulations. researchgate.nettandfonline.com A common setup involves a bare glassy carbon electrode (GCE) as the working electrode, an Ag/AgCl reference electrode, and a platinum auxiliary electrode. tandfonline.com Optimized analytical parameters, such as solution pH, accumulation time, and deposition potential, are crucial for achieving high sensitivity. researchgate.nettandfonline.com For instance, one study identified a well-defined oxidation peak for timolol maleate at approximately +0.85 V in a solution of pH 7.2. tandfonline.com

The performance of the DPASV method has been validated against standard High-Performance Liquid Chromatography (HPLC) methods, showing comparable results and confirming its accuracy and reliability. researchgate.nettandfonline.com The primary advantages of this electrochemical sensor approach include rapid analysis time, low cost, and high sensitivity, making it a viable alternative for routine quality control. researchgate.nettandfonline.com

| Parameter | Finding 1 | Finding 2 |

|---|---|---|

| Electrode System | Bare Glassy Carbon Electrode (GCE) | Nafion/carboxylated-MWCNTs modified GCE |

| Linear Range | 0.21–56.2 µg/mL (5.0 × 10⁻⁷ – 1.3 × 10⁻⁴ M) | 1.0 × 10⁻⁹ – 2.0 × 10⁻⁵ M |

| Limit of Detection (LOD) | 0.12 µg/mL (2.7 × 10⁻⁷ M) | 0.31 µg/L (7.1 × 10⁻¹⁰ M) |

| Limit of Quantitation (LOQ) | 0.39 µg/mL (8.99 × 10⁻⁷ M) | 1.04 µg/L (2.4 × 10⁻⁹ M) |

| Recovery Rate | 90.5% – 106% | Not Specified |

| Reference | tandfonline.com | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation and stereochemical characterization of molecules. benthamscience.com In the context of (R)-(+)-Timolol Maleate, ¹H NMR spectroscopy is particularly valuable for confirming its structure and determining its optical purity by differentiating between its enantiomers. sigmaaldrich.com

To achieve enantiomeric differentiation, a chiral lanthanide shift reagent, such as Praseodymium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Pr(hfc)₃), is employed. sigmaaldrich.com These reagents form diastereomeric complexes with the enantiomers of timolol, inducing changes in the chemical shifts of the protons. The key is that the magnitude of this induced shift is different for each enantiomer, resulting in separate, distinguishable resonance signals in the NMR spectrum. sigmaaldrich.com

One specific ¹H NMR method focuses on monitoring the spectral changes of the tert-butyl (-C(CH₃)₃) proton signals. In the presence of Pr(hfc)₃, the single peak corresponding to the tert-butyl protons of the racemic mixture splits into two distinct peaks, each representing one of the enantiomers. The enantiomeric composition can then be accurately calculated by integrating the relative intensities of these separated signals. sigmaaldrich.com Studies have shown that optimal conditions for quantitative analysis can be achieved with specific molar ratios of the substrate to the chiral shift reagent. sigmaaldrich.com Based on the analysis of synthetic enantiomeric mixtures, this NMR method has demonstrated high accuracy, with a mean recovery of (R)-(+)-timolol reported at 99.5% of the amount added. sigmaaldrich.com

Method Validation and Interlaboratory Studies for this compound Quantification

Assessment of Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ)

Method validation for the quantification of timolol maleate, typically using RP-HPLC, rigorously assesses several key performance parameters as per International Council for Harmonisation (ICH) guidelines. researchgate.nettandfonline.com Linearity is established by analyzing a series of standard solutions across a range of concentrations and plotting the instrumental response against the concentration. The strength of this relationship is typically confirmed by a high correlation coefficient (r² or r), which should ideally be close to 1.0. cymitquimica.com

The Limit of Detection (LOD) represents the lowest concentration of the analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These values are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. niscpr.res.in

| Method | Linearity Range (µg/mL) | Correlation Coefficient | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | 4 - 20 | r² = 0.999 | 0.9 | 2.0 | researchgate.nettandfonline.com |

| RP-HPLC | 10 - 50 | Not Specified | Not Specified | Not Specified | researchgate.net |

| RP-HPLC | 250 - 750 | Not Specified | 0.3 | 0.8 | niscpr.res.in |

| HPLC | 10 - 60 | r = 0.9998 | Not Specified | Not Specified | cymitquimica.com |

Evaluation of Precision (Repeatability and Intermediate Precision) and Robustness

Precision studies evaluate the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. tandfonline.comgeneesmiddeleninformatiebank.nl

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, different analysts, or different equipment. tandfonline.comcymitquimica.com

The precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. For timolol maleate, developed HPLC methods demonstrate excellent precision, with %RSD values for both intraday and interday analyses consistently below the commonly accepted limit of 2%. tandfonline.com One study reported a repeatability %RSD of 0.00% for two injections at the same concentration. researchgate.net

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. cymitquimica.com This provides an indication of its reliability during normal usage. For HPLC methods analyzing timolol maleate, robustness is tested by intentionally altering parameters such as:

Mobile phase composition (e.g., ±5% organic solvent) cymitquimica.com

Mobile phase pH (e.g., ±0.5) cymitquimica.com

Flow rate (e.g., ±0.1 mL/min) tandfonline.comcymitquimica.com

Column temperature (e.g., ±5°C) cymitquimica.com

Detection wavelength (e.g., ±5 nm) tandfonline.comcymitquimica.com

Studies have shown that such minor variations have no significant effect on the chromatographic resolution or quantification, confirming the robustness of the developed methods. tandfonline.comcymitquimica.com

Collaborative Studies for Analytical Method Transferability and Uncertainty Estimation

For the specific case of quantifying the (R)-timolol enantiomer in S-timolol maleate, interlaboratory studies have been conducted to validate chiral liquid chromatography (LC) methods. cymitquimica.com Such studies are critical for assessing the uncertainty of the measurement, which provides a quantitative indication of the quality of the result. A validation strategy based on accuracy profiles can be used to select the most appropriate regression model and to assess the method's accuracy within predefined acceptance limits. This approach also helps in determining the risk of obtaining future measurements outside these limits, thereby ensuring the method's reliability upon transfer.

Analysis of Related Substances and Potential Synthesis and Degradation Impurities

The analysis of related substances and impurities is a critical component of quality control for any active pharmaceutical ingredient, including this compound. Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify tests and limits for these impurities. uspbpep.comuspnf.com The primary enantiomeric impurity is the inactive (R)-isomer, also known as (R)-(+)-timolol or Timolol EP Impurity A. uspbpep.com

Several other potential process-related and degradation impurities have been identified and are monitored. These are often designated by letters in the pharmacopoeias.

Key identified impurities include:

Isotimolol: Also known as Timolol Impurity B, this is a positional isomer. uspnf.comgoogle.com Its chemical name is (RS)-3-(tert-butylamino)-2-[(4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol.

Timolol Impurity C: (2S)-N-(tert-butyl)-2,3-bis[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-amine. uspnf.comgoogle.com

Timolol Impurity D: 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol. uspnf.comgoogle.com

Forced degradation studies indicate that timolol maleate is susceptible to degradation under certain stress conditions, particularly in alkaline environments, leading to the formation of degradation products. tandfonline.com Oxidative degradation has also been investigated, resulting in specific degradation products that can be separated and quantified using stability-indicating methods. mdpi.com The synthesis and characterization of these impurities are vital for their use as reference standards in analytical testing to ensure the purity and quality of the final drug substance. benthamscience.comnih.gov

Advanced Synthetic and Chiral Synthesis Methodologies for R + Timolol Maleate

Strategies for Optical Resolution of Racemic Timolol (B1209231)

A primary approach to obtaining single-enantiomer compounds is through the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture.

Diastereomeric Salt Formation with Chiral Acids (e.g., D-Tartaric Acid)

The classical method of resolving racemic amines like timolol involves the use of a chiral resolving agent to form diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org

For the resolution of racemic timolol, D-tartaric acid is a commonly employed chiral acid. jlu.edu.cnpw.edu.pl The process involves reacting the racemic timolol base with D-tartaric acid in a suitable solvent. This reaction forms two diastereomeric salts: (R)-timolol-D-tartrate and (S)-timolol-D-tartrate. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer. libretexts.orgjlu.edu.cn

After separation of the less soluble diastereomeric salt by filtration, the desired enantiomer, in this case, (R)-timolol, is recovered by treating the salt with a base to neutralize the tartaric acid. The free (R)-timolol base is then reacted with maleic acid to furnish the final product, (R)-(+)-Timolol Maleate (B1232345). jlu.edu.cn The success of this method hinges on the difference in solubility between the two diastereomeric salts and the careful selection of the solvent to maximize this difference.

| Resolving Agent | Diastereomer 1 | Diastereomer 2 | Separation Method |

| D-Tartaric Acid | (R)-timolol-D-tartrate | (S)-timolol-D-tartrate | Fractional Crystallization |

Enantioselective Synthesis Approaches for R-Timolol

In contrast to resolution, enantioselective synthesis aims to create the desired enantiomer directly, avoiding the need to separate it from its counterpart. researchgate.net This approach is often more efficient as it doesn't discard half of the material as the unwanted enantiomer.

One prominent strategy involves the use of a chiral building block or a chiral catalyst. A common method for synthesizing (R)-timolol starts with an optically active precursor, such as S-(+)-epichlorohydrin. google.com The synthesis proceeds by reacting 3-hydroxy-4-morpholino-1,2,5-thiadiazole with S-(+)-epichlorohydrin. This reaction forms an optically active epoxide intermediate. Subsequent treatment of this intermediate with tert-butylamine (B42293) opens the epoxide ring to yield the desired (R)-(+)-timolol. google.com This method can achieve high enantiomeric excess (e.e.), often exceeding 95%. google.com

Biocatalytic approaches have also been developed. For instance, the asymmetric reduction of an intermediate haloketone using baker's yeast can produce the corresponding halohydrin in an optically active form, which can then be converted to (R)-timolol. researchgate.net Another biocatalytic method involves the lipase-catalyzed resolution of a key intermediate, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, using vinyl acetate (B1210297) as an acyl donor. researchgate.net

| Approach | Key Chiral Component | Resultant Enantiomer | Reported Enantiomeric Excess |

| Chiral Precursor | S-(+)-epichlorohydrin | (R)-Timolol | >95% google.com |

| Biocatalytic Reduction | Baker's Yeast | (R)-Timolol | 87% ee researchgate.net |

| Lipase-catalyzed Resolution | Lipase | (R)-Timolol | - |

Novel Synthetic Pathways to Chiral Timolol Intermediates

Research continues to explore more efficient and novel pathways to the key chiral intermediates required for (R)-timolol synthesis. One area of focus is the generation of the chiral epoxide or diol precursors.

A synthetic route starting from D-glycerose has been reported for the synthesis of the (S)-enantiomer, which highlights the use of carbohydrate-derived chiral pool materials. google.com While this specific example leads to (S)-timolol, the principle of using readily available chiral starting materials is a key strategy.

Another innovative approach involves the Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin. researchgate.netresearchgate.net This method uses a chiral salen-Co(III) catalyst to selectively hydrolyze one enantiomer of epichlorohydrin, leaving the other enantiomer, in this case, (R)-epichlorohydrin, in high enantiomeric purity. researchgate.netresearchgate.net This (R)-epichlorohydrin is a versatile intermediate for the synthesis of (R)-timolol.

The synthesis of oxazolidine (B1195125) derivatives from the reaction of dl-3-t-butylamino-1,2-propanediol with benzaldehyde (B42025) has also been explored as a route to racemic timolol, which can then be resolved. jlu.edu.cnpatsnap.com The development of chiral variants of this approach could lead to direct enantioselective pathways.

Process Analytical Technology (PAT) Integration in Chiral Synthesis of (R)-(+)-Timolol Maleate

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com Its goal is to ensure final product quality by understanding and controlling the process. mt.comnih.gov

In the context of the chiral synthesis of this compound, PAT can be instrumental in several areas:

Real-time Monitoring of Chiral Purity: In-situ analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or spectroscopic methods like Raman or Near-Infrared (NIR) spectroscopy, can be integrated into the reaction vessel. researchgate.netukri.org This allows for the real-time monitoring of the enantiomeric excess during a resolution or an enantioselective reaction. This immediate feedback enables precise control over reaction endpoints and crystallization processes to maximize the yield and purity of the desired (R)-enantiomer.

Controlling Crystallization Processes: During diastereomeric salt formation, PAT tools can monitor parameters like supersaturation, crystal size, and form in real-time. mt.com This helps in optimizing the crystallization conditions to ensure the selective precipitation of the (R)-timolol-D-tartrate salt, leading to a more efficient resolution.

The integration of PAT into the synthesis of this compound facilitates a more robust, controlled, and efficient manufacturing process, leading to a consistently high-quality final product.

| PAT Tool | Application in (R)-Timolol Synthesis | Benefit |

| In-situ Chiral HPLC | Real-time monitoring of enantiomeric excess | Precise control of resolution/synthesis endpoint |

| In-situ Spectroscopy (Raman/NIR) | Monitoring reactant/product concentrations and crystal form | Process understanding and optimization |

| Particle Size Analyzers | Real-time monitoring of crystal size during crystallization | Control over crystallization for efficient separation |

Pharmacological Research into R + Timolol Maleate and Its Stereoisomers

Comparative Pharmacodynamics of (R)- and (S)-Timolol

The two enantiomers of timolol (B1209231), while chemically similar, exhibit notable differences in their interactions with biological systems. chapman.edu The (S)-enantiomer is recognized as the more potent beta-blocker, while the (R)-enantiomer displays a weaker, yet significant, pharmacological profile. caymanchem.com

Receptor Binding and Selectivity Profiles of Timolol Stereoisomers

The primary mechanism of action for timolol involves its antagonism of beta-adrenergic receptors. drugs.com However, the two stereoisomers display different affinities for these receptors. The (S)-enantiomer possesses a significantly higher affinity for both β1- and β2-adrenergic receptors compared to the (R)-enantiomer. chapman.eduualberta.ca

Research indicates that the (R)-enantiomer is considerably less potent in blocking beta-adrenergic receptors. For instance, studies have shown the (R)-enantiomer to be about one-third as potent as the (S)-enantiomer (timolol) in displacing ³H-dihydroalprenolol binding to iris-ciliary body tissue. nih.gov Furthermore, it was found to be 50 to 90 times less potent than timolol in antagonizing the effects of isoproterenol (B85558) on pulmonary and atrial beta-adrenergic receptors. nih.gov Despite its lower potency, (R)-timolol has been observed to bind to nonspecific sites in the particulate fraction of the heart, lungs, and brain. ncats.ionih.gov

It has been suggested that the (R)-isomer might interact with a population of ocular beta-adrenergic receptors that exhibit poor stereoselectivity, which could account for its effects on intraocular pressure. nih.gov

Interactive Table: Comparative Receptor Binding Affinity of Timolol Stereoisomers

| Stereoisomer | Receptor Target | Relative Potency/Binding Affinity |

| (S)-(-)-Timolol | β1-adrenergic receptor | High |

| (S)-(-)-Timolol | β2-adrenergic receptor | High |

| (R)-(+)-Timolol | β1-adrenergic receptor | Low (50-90 times less potent than (S)-timolol) nih.gov |

| (R)-(+)-Timolol | β2-adrenergic receptor | Low (50-90 times less potent than (S)-timolol) nih.gov |

| (R)-(+)-Timolol | Iris-ciliary body tissue | ~33% of (S)-timolol's potency nih.gov |

Elucidation of Molecular Mechanisms of Action of the R-Enantiomer

While the primary action of (S)-timolol is beta-blockade, the molecular mechanisms of (R)-(+)-timolol are less straightforward. Given its significantly lower affinity for beta-receptors, its pharmacological effects, particularly on intraocular pressure, may involve alternative pathways. ncats.ionih.gov

One proposed mechanism for its ocular hypotensive effect, despite weak beta-antagonism, is its potential interaction with a subset of ocular beta-adrenergic receptors that show little stereoselectivity. nih.gov This suggests that the structural requirements for binding at these specific ocular sites may be different from those in peripheral tissues like the heart and lungs. nih.gov Further research is needed to fully elucidate the downstream signaling pathways activated or inhibited by (R)-(+)-timolol independent of traditional beta-blockade.

Pharmacokinetics and Metabolism of (R)-(+)-Timolol Maleate (B1232345)

The way the body absorbs, distributes, metabolizes, and excretes a drug is defined by its pharmacokinetics. For chiral drugs like timolol, these processes can differ between enantiomers.

Stereoselective Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Studies have indicated a degree of stereoselectivity in the pharmacokinetics of timolol. Following administration, the l-form (S-timolol) has been shown to disappear from the particulate fraction of tissues at a slower rate than the d-isomer (R-timolol). nih.gov For example, one hour after a 0.1-mg/kg dose in rats, the concentration of the l-form in the lung was 1.8 times that of the d-isomer, and this difference increased to at least 33-fold at 3 and 4 hours. nih.gov This suggests stereospecific binding and retention in tissues. nih.gov

Timolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. nih.govdrugbank.comresearchgate.net The metabolism of timolol is subject to genetic polymorphism, which can lead to significant interindividual variability in drug exposure. tandfonline.com While comprehensive stereoselective ADME studies specifically for (R)-(+)-timolol maleate are not extensively detailed in the provided results, the known stereoselective nature of drug metabolism suggests that the clearance of (R)- and (S)-timolol may differ.

Identification and Characterization of Stereospecific Metabolites

The metabolism of timolol results in the formation of several metabolites. drugbank.comresearchgate.net The main metabolite is a hydroxy metabolite, referred to as M1. researchgate.netresearchgate.net The formation of this primary metabolite is principally mediated by the CYP2D6 enzyme. researchgate.nettandfonline.com

While the metabolism of racemic timolol has been studied, leading to the identification of four main metabolites, specific characterization of metabolites derived exclusively from (R)-(+)-timolol is not extensively documented in the search results. drugbank.comresearchgate.net Given the stereoselective nature of CYP enzyme activity, it is plausible that the metabolic profile of (R)-(+)-timolol differs from that of (S)-(-)-timolol, potentially leading to different proportions of metabolites or even unique metabolic pathways. Further research focusing on the stereospecific metabolism of timolol is required to fully characterize the metabolites of the (R)-enantiomer.

Pharmacogenomics and Individual Variability in Response to Timolol Stereoisomers

Pharmacogenomics studies the influence of genetic variations on drug response. For timolol, genetic polymorphisms, particularly in the CYP2D6 gene, play a crucial role in its metabolism and, consequently, in individual responses to the drug. tandfonline.com

The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). tandfonline.comtandfonline.com Individuals with a PM phenotype, who have two nonfunctional CYP2D6 alleles, exhibit increased exposure to timolol, characterized by a higher area under the curve (AUC) and longer elimination half-lives. tandfonline.comtandfonline.com This can result in an enhanced systemic response. tandfonline.com Conversely, ultrarapid metabolizers may not achieve the desired therapeutic effect. tandfonline.com

Specific single-nucleotide polymorphisms (SNPs) in the CYP2D6 gene have been associated with variability in timolol response. For instance, the rs16947 SNP has been linked to susceptibility to timolol-induced bradycardia. nih.gov While these studies have primarily focused on racemic or (S)-timolol, the principles of pharmacogenomics apply to both enantiomers. The metabolic fate of (R)-(+)-timolol is also likely influenced by an individual's CYP2D6 genotype.

Polymorphisms in genes for adrenergic receptors, such as ADRB1 and ADRB2, have also been implicated in the variable response to beta-blockers. openophthalmologyjournal.comopenophthalmologyjournal.com

Interactive Table: Influence of CYP2D6 Phenotype on Timolol Pharmacokinetics

| CYP2D6 Phenotype | Allele Status | Effect on Timolol Metabolism | Clinical Implication |

| Poor Metabolizer (PM) | Two nonfunctional alleles | Decreased metabolism, higher plasma concentration, longer half-life tandfonline.comtandfonline.com | Increased risk of systemic effects tandfonline.com |

| Intermediate Metabolizer (IM) | One reduced function and one non-functional allele, or two reduced function alleles | Intermediate metabolism | Variable response |

| Normal Metabolizer (NM) | Two functional alleles | Normal metabolism | Expected therapeutic response |

| Ultrarapid Metabolizer (UM) | Multiple copies of functional alleles | Increased metabolism, lower plasma concentration | Potential for reduced efficacy tandfonline.com |

Chronopharmacological Investigations of this compound

Chronopharmacology explores how the body's natural circadian rhythms influence the effects and pharmacokinetics of drugs. biomedpharmajournal.org This field is crucial for optimizing drug therapy by aligning administration schedules with the body's internal clock to enhance efficacy and reduce adverse effects. biomedpharmajournal.org Investigations into the chronopharmacology of timolol have revealed significant variations in its effects and absorption depending on the time of day, which has important implications for its therapeutic use.

Influence of Circadian Rhythms on Pharmacodynamic Responses

The pharmacodynamic response to timolol, particularly its primary effect of lowering intraocular pressure (IOP), is significantly influenced by circadian rhythms. Both IOP and the rate of aqueous humor flow naturally follow a 24-hour cycle. nih.gov In healthy individuals, IOP tends to be highest around daybreak and lowest in the late afternoon, with fluctuations of 4-6 mmHg. hres.ca

Research consistently shows that the IOP-lowering effect of timolol is not uniform throughout the day. Multiple studies have demonstrated that timolol is markedly less effective during the nighttime hours. wsimg.com In some cases, the ocular hypotensive effect of timolol is almost abolished during the nocturnal period. wsimg.com For example, one crossover trial found that while timolol significantly reduced IOP at most time points compared to baseline, it showed no significant reduction at 3 AM. mdpi.com This reduced nocturnal efficacy is thought to be related to the natural circadian reduction in aqueous humor production during sleep; since timolol's primary mechanism is to suppress aqueous humor formation, its effect is diminished when production is already naturally low. fda.gov

In contrast to its effects on IOP, studies on the antiarrhythmic effects of timolol have shown it to be more effective during the daytime. This is likely due to the higher incidence of arrhythmias and higher heart rates observed during waking hours. Research has noted a substantial diurnal variation in ventricular arrhythmias, and the beneficial effects of timolol were more evident during the day. acs.org

A study in rabbits using a telemetry system for continuous IOP monitoring found that timolol maleate administered for 12 weeks significantly reduced IOP during the dark phase but did not change it during the light phase. hres.ca This research also showed a decrease in the amplitude of circadian IOP fluctuations. hres.ca

| Study Focus | Key Findings | Reference |

|---|---|---|

| 24-Hour IOP Control | Timolol was found to be less effective during nighttime hours. Compared to latanoprost (B1674536), which provided a more uniform reduction, timolol's efficacy was significantly lower at 3 AM, midnight, and other nocturnal time points. | wsimg.commdpi.com |

| Nocturnal Efficacy | Clinical studies have indicated that timolol does not lower nocturnal IOP below the baseline, likely because the natural nighttime decrease in aqueous production limits its efficacy. | fda.gov |

| Antiarrhythmic Effects | The incidence of ventricular arrhythmias was greater during the daytime. Timolol's antiarrhythmic effects were much more evident during this period, corresponding to higher daytime heart rates. | acs.org |

| IOP in Rabbits (12-week study) | Timolol significantly reduced IOP during the dark phase but not the light phase. It also reduced the amplitude of circadian IOP fluctuations over the 12-week period. | hres.ca |

Research on Chronopharmacokinetics of Timolol Stereoisomers

The study of chronopharmacokinetics examines how circadian rhythms affect drug absorption, distribution, metabolism, and elimination. biomedpharmajournal.org While most beta-blockers are marketed as racemic mixtures, ophthalmic timolol is provided as the pure levo-isomer, (S)-(-)-Timolol. mdpi.comchapman.eduhres.ca The (R)-(+)-isomer is reported to be significantly less active in its beta-blocking effects. mdpi.com

Specific research focusing on the chronopharmacokinetics of the individual (R)-(+)- and (S)-(-)- stereoisomers of timolol is limited. However, studies on ophthalmic timolol ((S)-isomer) provide evidence of time-dependent pharmacokinetics. A study measuring plasma drug concentration after twice-daily administration of timolol maleate 0.5% ophthalmic solution found that the mean peak plasma concentration (Cmax) was higher following the morning dose compared to the afternoon dose. fda.govhres.ca

| Dosing Time | Mean Peak Plasma Concentration (Cmax) | Reference |

|---|---|---|

| Morning Dosing | 0.46 ng/mL | fda.govhres.ca |

| Afternoon Dosing | 0.35 ng/mL | fda.govhres.ca |

These variations in plasma concentration suggest that systemic absorption of ophthalmic timolol is influenced by circadian rhythms. The general principles of chronopharmacokinetics indicate that such variations can be due to daily changes in physiological processes. biomedpharmajournal.org For instance, drug metabolism can be affected by daily modifications in hepatic blood flow and the activity of metabolic enzymes. nih.gov Timolol is primarily metabolized in the liver by the Cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP2C19. nih.govnih.gov The activity of these enzymes can be subject to circadian regulation, which could contribute to the observed time-dependent differences in timolol's plasma concentrations. johannahmeijer.com However, detailed studies investigating the impact of circadian rhythms on the stereoselective metabolism of timolol enantiomers are not prevalent in the reviewed literature.

Preclinical Research Models and Advanced Translational Studies

In Vitro Pharmacological Characterization Using Cellular and Subcellular Models

In vitro studies have been fundamental in characterizing the interaction of (R)-(+)-timolol with its molecular targets. Research has shown that the R-enantiomer of timolol (B1209231) is significantly less potent in blocking β2-adrenoceptors compared to its S-isomer. scholasticahq.com For instance, it has been reported that (R)-timolol has only 3% of the potency of (S)-timolol in inhibiting the isoproterenol-induced synthesis of cyclic adenosine (B11128) monophosphate (cAMP). scholasticahq.com

Cellular and subcellular models have further elucidated these differences. In rabbit iris-ciliary body preparations, the concentration of d-timolol required to inhibit 50% of cAMP synthesis (I50) was approximately 1.5 log units higher than that of l-timolol, indicating that d-timolol possesses about 3% of the β-adrenergic antagonistic activity of l-timolol in this tissue. arvojournals.org Despite this lower potency at β-receptors, studies have demonstrated that (R)-timolol can effectively lower intraocular pressure when applied topically. scholasticahq.com This suggests that its ocular hypotensive effects may involve mechanisms beyond simple β-blockade.

Further in vitro investigations using primary human retinal microvascular endothelial cells (HRMECs) have explored the effects of timolol on cellular responses to stress. molvis.org Under hypoxic conditions and serum deprivation, which mimic ischemic stress, timolol treatment was found to suppress the expression of Vascular Endothelial Growth Factor (VEGF). molvis.org This finding points to a potential role for timolol in modulating cellular pathways involved in angiogenesis and vascular permeability.

Animal Models for Investigating Stereoisomeric Effects and Efficacy

Animal models have been indispensable for the in vivo assessment of (R)-(+)-timolol maleate (B1232345), allowing for the investigation of its physiological effects in complex biological systems.

The cardiovascular effects of timolol have been a key area of preclinical research. A study on experimentally induced dilated cardiomyopathy (DCM) in rabbits evaluated the circulatory effects of 0.5% timolol maleate eye drops. nih.govopenveterinaryjournal.comresearchgate.net In this model, DCM was induced by intravenous administration of daunorubicin. openveterinaryjournal.comresearchgate.net The administration of timolol eye drops resulted in a significant reduction in heart rate (HR) at 10, 30, and 60 minutes in the DCM models. nih.govopenveterinaryjournal.comresearchgate.net Furthermore, in the DCM models, fractional shortening (FS) was significantly increased at 10 and 120 minutes, and ejection fraction (EF) showed marked elevations at all measurement points. nih.govopenveterinaryjournal.comresearchgate.net These findings suggest that even when administered ocularly, timolol can exert systemic cardiovascular effects, improving cardiac function in a rabbit model of DCM. nih.govopenveterinaryjournal.com

Interestingly, while timolol administration decreased HR, it did not alter the mean arterial pressure (MAP) in these studies. openveterinaryjournal.comresearchgate.netopenveterinaryjournal.com This contrasts with some expectations that nonselective beta-blockers would reduce both HR and blood pressure. nih.govopenveterinaryjournal.com A study in a doxorubicin-induced cardiomyopathy rat model showed a decrease in β1 and an increase in β2 receptor expressions, which may alter the circulatory response to beta-blockers. openveterinaryjournal.com

Rabbit models have been extensively used to study the effects of timolol on intraocular pressure (IOP). The water-loaded rabbit model, which mimics acute angle-closure glaucoma, has been particularly useful for drug screening. nih.gov In normotensive rabbits, timolol has demonstrated a dose-related hypotensive effect. nih.gov

Studies comparing the stereoisomers of timolol in water-loaded albino and pigmented rabbits have revealed interesting differences. While topical l-timolol causes little significant decrease in IOP in normotensive albino rabbits, its effects are more pronounced in water-loaded pigmented rabbits. arvojournals.org This suggests that the pigmented rabbit is a more suitable model for studying the ocular hypotensive action of timolol. arvojournals.org In this model, both l-timolol and d-timolol were shown to reduce IOP, although d-timolol was less potent. arvojournals.org

A study in a rabbit model of water loading-induced ocular hypertension found that the maximum IOP-lowering effect of timolol was 3.6 mmHg. tandfonline.com Another study in normotensive rabbits showed that timolol produced a significant peak mean decrease in IOP of 1.8 mm Hg (12.8%) at 2 hours post-dose. nih.gov These models have been crucial for demonstrating the efficacy of timolol in reducing IOP and for comparing its effects with other anti-glaucoma medications. nih.govtandfonline.com

Biomarker Discovery and Validation in Preclinical Settings Relevant to Timolol Action

The identification and validation of biomarkers are critical for understanding drug mechanisms and predicting therapeutic responses. In the context of timolol, preclinical research has begun to explore potential biomarkers related to its action.

In a murine model of retinal vein occlusion (RVO), topical administration of timolol maleate was found to ameliorate retinal edema. molvis.org This effect was associated with the suppression of VEGF and Activating Transcription Factor 4 (ATF4) expression, which are markers of endoplasmic reticulum (ER) stress. molvis.orgresearchgate.net These findings suggest that VEGF and ATF4 could serve as preclinical biomarkers for the therapeutic effects of timolol in retinal vascular diseases. molvis.orgresearchgate.net

Furthermore, studies investigating the influence of topical timolol on the tear film have identified several oxidative stress biomarkers. tandfonline.com In patients treated with benzalkonium chloride (BAC)-preserved timolol, the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as levels of advanced oxidation protein products (AOPP) and total oxidant status (TOS), were found to be higher compared to those using preservative-free timolol or no medication. tandfonline.com This indicates that while timolol itself may have antioxidant properties, the presence of preservatives can induce oxidative stress, highlighting the importance of formulation in preclinical and clinical evaluations. tandfonline.com

The development of robust biomarkers in preclinical models is an ongoing area of research that holds promise for refining the therapeutic use of timolol and for the development of novel treatment strategies. mdbneuro.comaacrjournals.orgveedalifesciences.comscitechnol.com

Research on Advanced Pharmaceutical Formulations and Drug Delivery Systems for Timolol Maleate with Emphasis on Stereoisomeric Considerations

Nanotechnology-Based Drug Delivery Systems

Nanotechnology has emerged as a promising avenue for optimizing the ocular delivery of timolol (B1209231) maleate (B1232345). These systems offer advantages such as increased drug solubility, improved corneal penetration, and prolonged residence time in the eye. mdpi.comhamdard.edu.pk

Development and Characterization of Nanoparticle Formulations

Various nanoparticle formulations have been investigated to enhance the delivery of timolol maleate. These include systems based on natural and synthetic polymers.

Chitosan (B1678972)/Alginate Nanoparticles: Nanoparticles composed of chitosan and sodium alginate have been successfully formulated to encapsulate timolol maleate. innovareacademics.in One study reported the preparation of timolol maleate-loaded nanoparticles using the ionic gelation method with these polymers. The optimized formulation exhibited a particle size of 200.47 ± 4.20 nm, a polydispersity index of 0.27 ± 0.0154, and an entrapment efficiency of 35.23 ± 4.55%. innovareacademics.inresearchgate.net These nanoparticles demonstrated a controlled-release profile, suggesting their potential for sustained ocular drug delivery. innovareacademics.inresearchgate.net Another study developed timolol maleate-loaded chitosan nanoparticles coated with hyaluronic acid, which significantly improved the mucoadhesive properties of the formulation for ocular administration and resulted in a remarkable reduction of intraocular pressure compared to a plain drug solution. tandfonline.com

Gelatin Nanoparticles: Gelatin nanoparticles (GNPs) have also been explored for the ocular delivery of timolol maleate. In one study, GNPs were prepared using a double desolvation method. The optimized formulation had a particle size of 205 nm, a zeta potential of 12.5 mV, and an entrapment efficiency of 74.72%. researchgate.net These findings indicate the potential of gelatin nanoparticles as a viable carrier for timolol.

Ocular Cubosome Drug Delivery Systems Research

Cubosomes, which are liquid crystalline nanoparticles, have been investigated as a drug delivery system for timolol maleate to address challenges like low corneal permeability. nih.gov These nanoparticles, prepared using glycerol (B35011) monooleate and poloxamer 407, have a spherical shape and a cubic liquid crystalline structure that provides stability and high encapsulation efficiency. nih.gov Research has shown that timolol maleate-loaded cubosomes have an average particle size of 142 nm, a zeta potential of -6.27 mV, and an encapsulation efficiency of over 85%. nih.gov Ex vivo studies demonstrated higher corneal penetration of timolol from cubosomes compared to commercial eye drops. nih.gov

Controlled and Sustained Release Systems

Developing controlled and sustained release systems for timolol maleate is crucial for improving therapeutic outcomes and patient adherence by reducing the frequency of administration.

Polymeric Hydrogels for Ophthalmic Applications

Polymeric hydrogels are three-dimensional, hydrophilic networks capable of holding large amounts of water, making them suitable for ophthalmic drug delivery. researchgate.netmdpi.com

pH-Sensitive Hydrogels: Hydrogels formulated with polyacrylic acid have been shown to exhibit pH-sensitive swelling behavior. researchgate.net In one study, the viscosity of a timolol maleate hydrogel increased significantly as the pH changed from 4.0 to 7.4, which is beneficial for prolonged retention in the eye's cul-de-sac. researchgate.net These hydrogels demonstrated a sustained release of up to 80% of the drug over 8 hours and followed Fickian diffusion. researchgate.net

Poloxamer-Based Hydrogels: Hydrogels based on Poloxamer-188 have been developed for the controlled delivery of timolol maleate. plos.org These formulations showed pH-responsive drug release, with significantly higher release at pH 7.4 compared to pH 1.2. plos.org The release kinetics suggested that the drug release mechanism was influenced by the concentration of the polymer and monomer used in the formulation. plos.org

Gelatin-Based Hydrogels: Hydrogel membranes composed of gelatin, PVA, and chitosan have been formulated for the combined delivery of timolol maleate and travoprost. jptcp.com These cross-linked membranes exhibited good swelling ratios and sustained drug release, following zero-order kinetics. jptcp.com

Transdermal Delivery Systems Research for Systemic Absorption

Transdermal delivery offers an alternative route for systemic administration of timolol, potentially bypassing first-pass metabolism and improving bioavailability. nih.govscielo.br

Transfersomal Gels: A transfersomal gel formulation of timolol maleate has been developed and optimized for transdermal delivery. nih.gov The optimized gel, containing a specific molar ratio of phosphatidylcholine to surfactant, exhibited a particle size of 2.722 μm and an entrapment efficiency of 39.96%. nih.gov This formulation showed a four-fold increase in relative bioavailability and a prolonged plasma profile of up to 72 hours compared to an oral solution. nih.gov

Iontophoretic Delivery: Research has investigated the use of iontophoresis to enhance the transdermal transport of timolol maleate. scielo.br Anodal iontophoresis significantly increased the skin permeation of timolol maleate compared to passive diffusion. scielo.br The flux of the drug was found to increase linearly with its concentration and the applied current density. scielo.br

Novel Formulation Strategies to Improve Stereoisomeric Stability and Delivery

The pharmacological activity of timolol resides primarily in the (S)-(-)-enantiomer, which is significantly more potent than the (R)-(+)-enantiomer. mdpi.comnih.gov However, the (R)-(+)-isomer may be less likely to cause certain side effects. mdpi.comnih.gov Therefore, formulation strategies that can selectively deliver or stabilize the desired enantiomer are of great interest.

Research has explored the enantioselective transport of timolol across the skin. One study showed that the presence of D-limonene as a penetration enhancer preferentially increased the permeability of the (S)-isomer compared to the (R)-isomer. scholasticahq.com This suggests the potential for developing transdermal formulations that can selectively deliver the more active enantiomer. scholasticahq.com

Furthermore, prodrug strategies are being investigated to enhance the delivery and stability of timolol. For instance, a timolol prodrug that forms colloidal drug aggregates has been developed. eyefox.com When dispersed in a hydrogel and injected into the subconjunctival space, this formulation provided a sustained reduction in intraocular pressure for up to seven weeks, with significantly lower systemic blood concentrations of timolol compared to conventional eye drops. eyefox.com This approach not only prolongs the drug's effect but also has the potential to improve stereoisomeric stability by protecting the drug within the colloidal aggregates.

Toxicology and Safety Research of R + Timolol Maleate As an Impurity

Assessment of Enantiomeric Impurity Impact on Overall Safety Profile

The primary active component in timolol (B1209231) formulations is the (S)-enantiomer, which is significantly more potent than its (R)-counterpart. nih.govoup.com Research indicates that (S)-Timolol is approximately 54 times more potent as a β-adrenoceptor antagonist than (R)-Timolol in inhibiting isoprenaline-induced chronotropic action in rat atria. oup.com Another source suggests the (S)-enantiomer is around 50 times more active than the (R)-enantiomer. nih.gov Despite its lower potency, (R)-Timolol is still considered a relatively potent non-selective β-adrenoceptor blocking agent. oup.com

The presence of (R)-(+)-Timolol Maleate (B1232345) as an impurity is regulated. The European Pharmacopoeia allows for a limit of less than 1% of the (R)-enantiomer impurity in timolol maleate. scribd.comunr.edu.ar Studies analyzing domestic timolol maleate in bulk drugs and eye drops found the enantiomeric impurity contents to be well within this limit, with average levels of less than 0.67% in bulk drugs and 0.31% in eye drops. nih.gov

Interestingly, some research suggests that the (R)-enantiomer may possess a more favorable safety profile. It has been described as having less hazardous side effects. nih.gov Specifically, it has been reported that the (R)-enantiomer could have beneficial effects on intraocular pressure without the undesirable side-effect of bronchial constriction, a known risk associated with non-selective beta-blockers. nih.govnih.gov It is proposed that (R)-timolol may exert a more localized β-adrenoceptor action in the eye compared to (S)-timolol, which could enhance the safety of ocular timolol therapy. oup.com

Table 1: Comparative Potency and Regulatory Limits of Timolol Enantiomers

| Parameter | (S)-(-)-Timolol Maleate | (R)-(+)-Timolol Maleate |

|---|---|---|

| Relative Potency | ~50-54 times more potent than (R)-enantiomer nih.govoup.com | Lower potency β-adrenoceptor antagonist oup.com |

| Pharmacological Activity | Active therapeutic enantiomer nih.gov | Considered an impurity ncats.io |

| European Pharmacopoeia Limit | Not Applicable | < 1% scribd.comunr.edu.ar |

| Reported Impurity Levels | Not Applicable | < 0.67% (Bulk Drugs), 0.31% (Eye Drops) nih.gov |

Investigative Toxicology of this compound at Trace Levels

The investigation of substances at trace levels is a critical aspect of toxicology, particularly for impurities in pharmaceutical products. This compound is present as such a trace-level impurity in ophthalmic timolol solutions. ncats.iofaa.gov

Toxicological analysis of postmortem specimens has highlighted the challenges in detecting timolol at very low concentrations. faa.gov The small doses administered via eye drops result in very low systemic absorption, making detection in blood and liver specimens difficult. faa.gov For instance, one case reported a timolol concentration of approximately 0.004 ug/mL in blood. faa.gov This illustrates that the systemic exposure to timolol, and by extension its R-enantiomer impurity, from ophthalmic administration is minimal.

The combination of low intrinsic potency and presence at only trace concentrations suggests that the toxicological risk associated with this compound as an impurity is low. The control of this impurity to established low levels is a key part of the quality assurance for timolol-based pharmaceuticals. scribd.comsynzeal.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (S)-(-)-Timolol Maleate |

| Timolol |

| Timolol Maleate |

| Brimonidine Tartrate |

| Isoprenaline |

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in (R)-(+)-Timolol Maleate (B1232345) Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. ijper.org These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. ijper.org For (R)-(+)-Timolol Maleate, AI and ML can be instrumental in several areas:

Predicting Novel Therapeutic Targets: While (S)-Timolol is a well-characterized beta-blocker, the specific biological interactions of (R)-(+)-Timolol are less understood. mdpi.com Machine learning models, trained on large biological and chemical datasets, can predict potential off-target interactions and novel therapeutic targets for the (R)-enantiomer. frontiersin.org This could unveil previously unknown pharmacological activities.

Optimizing Synthesis and Formulation: AI algorithms can be employed to optimize the synthetic routes for chiral compounds, potentially leading to more efficient and cost-effective production of this compound for research purposes. ijper.org In formulation development, ML can predict the stability and bioavailability of different formulations, accelerating the development of novel drug delivery systems. ijper.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-powered QSAR models can be developed to understand the relationship between the three-dimensional structure of (R)-(+)-Timolol and its (potential) biological activity. ijper.org This can guide the design of new derivatives with desired properties.

A 2020 study highlighted the potential of machine learning to enhance virtual screening processes, which could be applied to identify novel inhibitors for various targets, a methodology that could be adapted for (R)-(+)-Timolol research. frontiersin.org

Personalized Medicine Approaches Based on Timolol (B1209231) Stereoisomer Research

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. The differential effects of drug stereoisomers are a critical aspect of this approach.

Pharmacogenomics of Timolol Metabolism: Research into the genetic variations of enzymes responsible for metabolizing Timolol, such as cytochrome P450 isoforms, can help predict how an individual will process both (S)- and (R)-Timolol. nih.gov This could explain inter-individual variability in drug response and side effects.

Stereoisomer-Specific Dosing: Understanding the pharmacokinetics and pharmacodynamics of both Timolol enantiomers in individuals with different genetic profiles could lead to personalized dosing regimens. mdpi.com For instance, the ratio of (S)- to (R)-Timolol could be adjusted based on a patient's metabolic profile to maximize therapeutic efficacy and minimize adverse effects. mdpi.com The (S)-enantiomer is noted to be significantly more active, but the (R)-enantiomer is considered less toxic. mdpi.comnih.gov

Biomarker Discovery: Research may focus on identifying biomarkers that predict a patient's response to a specific stereoisomer of Timolol. This could involve analyzing genetic markers, protein expression levels, or metabolic profiles.

Aptamer-based biosensors are also being developed for the effective monitoring of ocular drugs like Timolol, which could be crucial for personalized medicine by allowing for the detection of low drug concentrations in ocular fluid. researchgate.net

Further Advancements in Green Chemistry and Sustainable Manufacturing of Chiral Timolol Maleate

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalysis: The use of enzymes as catalysts in the synthesis of chiral compounds like Timolol offers a green alternative to traditional chemical catalysts. Biocatalysis can lead to higher enantioselectivity and milder reaction conditions.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a greener alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. researchgate.netdcu.ie It uses compressed carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents. researchgate.net Research has demonstrated that SFC can achieve faster analysis times and lower solvent consumption compared to the normal-phase HPLC method currently described in the European Pharmacopoeia for Timolol Maleate. researchgate.net

Eco-Friendly Solvents: The development and application of sustainable solvents, such as isopropanol, in chromatographic methods for Timolol analysis contribute to greener analytical practices. mdpi.com A recent study developed a reversed-phase HPLC method using an isopropanol-based mobile phase for the simultaneous determination of multiple glaucoma drugs, including Timolol. mdpi.com

A 2020 study detailed a green stability-indicating RP-HPLC method for the simultaneous determination of Timolol and latanoprost (B1674536) using an eco-friendly chiral mobile phase containing ethanol. researchgate.net Another invention focuses on a synthesis method for a Timolol Maleate intermediate using a recyclable cyclic compound as a solvent, promoting environmental protection and suitability for large-scale industrial production. google.com

Advanced In Silico Modeling for Stereoselective Drug-Receptor Interactions and Metabolism

In silico modeling, or computer-based simulation, is a powerful tool for studying molecular interactions at an atomic level. researchgate.net

Molecular Docking and Dynamics: Advanced computational models can simulate the binding of both (R)-(+)- and (S)-(-)-Timolol to their target receptors, such as beta-adrenergic receptors. researchgate.net These simulations can provide detailed insights into the molecular basis of stereoselectivity, revealing key amino acid residues and intermolecular forces that govern binding affinity and efficacy. nih.gov

Rational Drug Design: The insights gained from in silico modeling can guide the rational design of new drug candidates. researchgate.net For example, by understanding the structural requirements for binding to a specific receptor, it may be possible to design novel compounds with improved selectivity and efficacy, potentially based on the scaffold of the less active (R)-(+)-Timolol.

Recent studies have utilized computational modeling to investigate the stereoselective binding of other beta-agonists to the β2-adrenergic receptor, providing a framework for similar investigations into Timolol enantiomers. researchgate.net

Research into Novel Analytical Technologies for High-Throughput Enantiomeric Screening

The ability to rapidly and accurately separate and quantify enantiomers is crucial for pharmaceutical research and quality control.

Advanced Chromatographic Techniques: The development of novel chiral stationary phases (CSPs) for HPLC and SFC continues to be a major area of research. nih.govchromatographyonline.com The goal is to create CSPs with broader enantiorecognition capabilities and higher efficiency. Ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) are at the forefront of this research. acs.org

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and low sample consumption. d-nb.info Research is focused on developing new chiral selectors and optimizing separation conditions for CE-based methods.

High-Throughput Screening (HTS): The integration of advanced analytical techniques with automated systems allows for the high-throughput screening of enantiomeric purity. This is particularly important in drug discovery and for routine quality control in pharmaceutical manufacturing. A multicolumn UHPLC screening workflow has been introduced that can combine 14 columns with nine mobile phase choices for automated analysis. acs.org

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying (R)-(+)-Timolol Maleate and its related substances?

- Methodological Answer : The quantification of this compound and its impurities typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). For example, the USP-NF method uses a C18 column (L1, 2.1 mm × 10 cm, 2.6 µm) with a mobile phase combining 0.1% trifluoroacetic acid in water and acetonitrile under gradient elution (flow rate: 0.4 mL/min; detection wavelength: 295 nm) . Related substances are quantified by comparing peak areas of impurities to a reference standard, with acceptance criteria limiting individual impurities to ≤0.2% and total impurities ≤0.5% .

Q. How is the stereochemical purity of this compound determined?

- Methodological Answer : Stereochemical purity is assessed using polarimetry or chiral chromatography. The optical rotation of this compound should align with pharmacopeial specifications (e.g., [α]²⁵D in 1.0N HCl = +12.2° for the dextrorotatory isomer). Chiral HPLC methods with β-cyclodextrin columns can resolve enantiomers, ensuring ≥98% enantiomeric excess . Notably, most clinical studies focus on the (S)-isomer (levo-timolol), so researchers must validate methods for the (R)-form independently .

Q. What methodologies are used to assess the stability of Timolol Maleate formulations?

- Methodological Answer : Accelerated stability studies using the initial average rate method are common. For example, 0.5% ophthalmic solutions are stored at 25°C and 5°C, with degradation monitored via UV-spectrophotometry at 295 nm. Rate constants are calculated to predict shelf life (e.g., 70 days at 25°C vs. 1.2 years at 5°C) . For solid formulations, forced degradation studies (heat, light, humidity) with HPLC analysis identify degradation pathways, such as maleic acid dissociation or oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles using HPLC method validation?

- Methodological Answer : Method validation per ICH guidelines (specificity, accuracy, precision) is critical. For instance, a validated RP-HPLC method for fast-dissolving tablets uses a C18 column, isocratic elution (methanol:phosphate buffer, 60:40), and LOD/LOQ values of 0.05 µg/mL and 0.15 µg/mL, respectively . To resolve co-eluting impurities, employ mass spectrometry (LC-MS/MS) or orthogonal methods like capillary electrophoresis . Contradictions in impurity limits (e.g., 0.2% vs. 0.5% total impurities) require cross-referencing pharmacopeial standards .

Q. What experimental models are used to study the ocular pharmacokinetics of Timolol Maleate?

- Methodological Answer : In vivo models like New Zealand White rabbits are used to assess intraocular drug distribution. For example, pretreatment with Y-27632 (a ROCK inhibitor) reduces timolol concentrations in aqueous humor by 40%, likely due to increased conjunctival blood flow. Researchers measure timolol levels using microdialysis coupled with LC-MS, ensuring sampling intervals ≤15 minutes to capture rapid clearance . In vitro Franz diffusion cells with conjunctival tissue further validate permeability changes under vasomodulators like phenylephrine .

Q. How does the stereochemistry of Timolol Maleate influence its pharmacological activity?

- Methodological Answer : The (S)-isomer (levo-timolol) is a non-cardioselective β-blocker, reducing intraocular pressure (IOP) by 34% via suppression of aqueous humor production . In contrast, the (R)-isomer’s activity is understudied. In vitro assays (e.g., β-adrenoceptor binding in corneal epithelial cells) show the (R)-form has 10-fold lower affinity, suggesting enantiomer-specific activity . Advanced studies should employ enantioselective synthesis and in vivo models to compare IOP reduction and systemic absorption between isomers .

Tables for Key Data

Key Research Gaps

- The pharmacological profile of this compound remains poorly characterized compared to the (S)-isomer.

- Interactions between timolol and ROCK inhibitors require further mechanistic studies using knockout animal models.

- Long-term stability data for enantiomerically pure formulations are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.